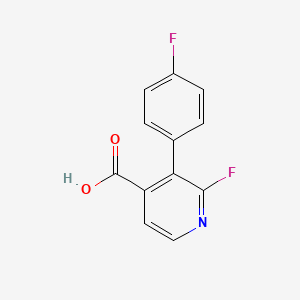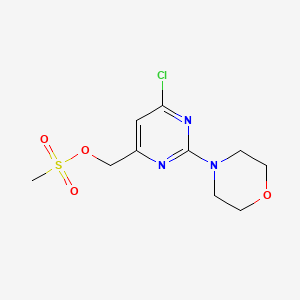
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. This compound is characterized by the presence of a chloro group at the 6th position, a morpholine ring at the 2nd position, and a methanesulfonate ester group at the 4th position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate typically involves multi-step organic reactions. One common method includes the chlorination of 2-morpholinopyrimidine, followed by the introduction of the methanesulfonate ester group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the esterification step may involve methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, along with waste management protocols, are integral parts of the industrial process to ensure environmental compliance and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The methanesulfonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products depend on the extent of oxidation, potentially forming sulfoxides or sulfones.
Hydrolysis: The primary product is the corresponding alcohol, along with methanesulfonic acid.
Aplicaciones Científicas De Investigación
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access or altering the enzyme’s conformation. Pathways involved in its action include signal transduction, metabolic regulation, and cellular proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Morpholinopyrimidine: Lacks the chloro and methanesulfonate groups, making it less reactive in certain chemical reactions.
6-Chloropyrimidine: Lacks the morpholine and methanesulfonate groups, affecting its biological activity and solubility.
Methyl Methanesulfonate: A simpler ester without the pyrimidine ring, primarily used as a methylating agent in organic synthesis.
Uniqueness
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, while the morpholine ring improves its solubility and binding properties. The methanesulfonate ester group facilitates its use in esterification reactions and as a leaving group in nucleophilic substitution.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H14ClN3O4S |
|---|---|
Peso molecular |
307.75 g/mol |
Nombre IUPAC |
(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C10H14ClN3O4S/c1-19(15,16)18-7-8-6-9(11)13-10(12-8)14-2-4-17-5-3-14/h6H,2-5,7H2,1H3 |
Clave InChI |
MHLSDOINPQDPDE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=CC(=NC(=N1)N2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B12934701.png)

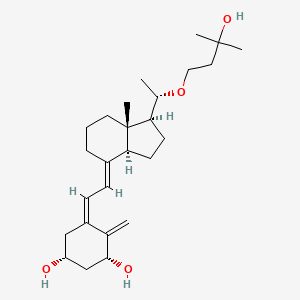
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
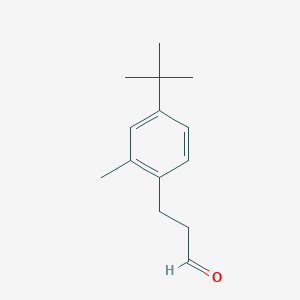
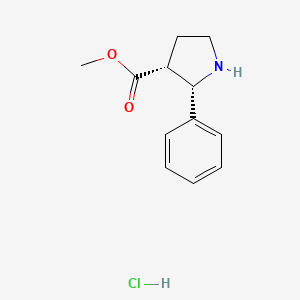
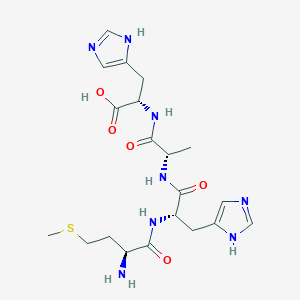
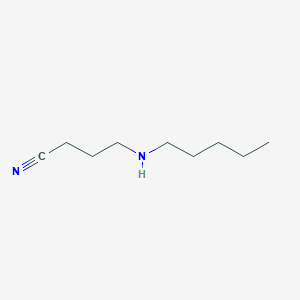
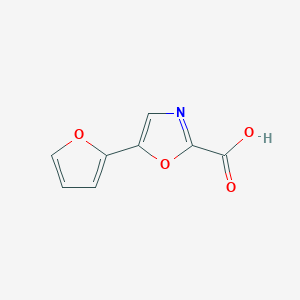
![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
